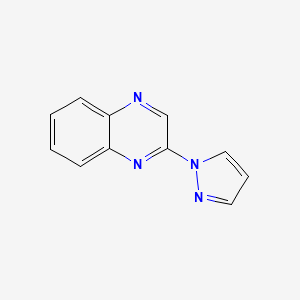
Quinoxaline, 2-(1H-pyrazol-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxaline, 2-(1H-pyrazol-1-yl)- is a compound that belongs to the class of organic compounds known as pyrazoles . These are compounds containing a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms . Quinoxalines are important biological agents with various pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .
Synthesis Analysis
Quinoxaline derivative 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, an essential intermediate to obtain the drug Erdafitinib, has been synthesized using 4-bromobenzene-1,2-diamine and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one as raw materials, triethylene diamine (DABCO) as a catalyst, and tetrahydrofuran as a solvent . Another synthesis method involves reacting 2-hydroxy quinoxaline-3-hydrazide with different substituted 1,3-diphenyl prop-2-en-1-ones in absolute ethanol .
Molecular Structure Analysis
Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . It is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .
Chemical Reactions Analysis
Quinoxalines have been used in many significant fields due to their versatility. They are designed and synthesized by chemists through new strategies on par with the reported methods . The synthesized molecules are then screened for their efficacy against typical drugs in the market .
Physical And Chemical Properties Analysis
Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids . The synthesis of quinoxaline has been extensively studied for the last two decades .
Aplicaciones Científicas De Investigación
Anti-Cancer Activity
Quinoxaline derivatives, including 2-(1H-pyrazol-1-yl)quinoxaline, have been found to exhibit anti-cancer activity . They can inhibit the growth of cancer cells, making them a potential candidate for cancer treatment.
Anti-Oxidant Activity
These compounds also show antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anti-Proliferative Activity
Quinoxaline derivatives have been found to have anti-proliferative activity . This means they can inhibit cell growth, which is particularly useful in the context of inhibiting the growth of cancer cells.
Anti-Tuberculosis Activity
These compounds have been found to have anti-tuberculosis activity . This suggests they could be used in the treatment of tuberculosis.
Anti-Bacterial Activity
Quinoxaline derivatives also exhibit antibacterial activity . This means they can kill bacteria or slow their growth, and could potentially be used in the development of new antibiotics.
Anti-Hepatitis C Virus Activity
These compounds have been found to have anti-hepatitis C virus activity . This suggests they could be used in the treatment of Hepatitis C.
Treatment of AIDS, Depression, and Glaucoma
Quinoxaline derivatives have satisfactory effects in the treatment of AIDS, depression, and glaucoma .
Use in Pesticides
In addition to their applications in biomedicine, quinoxaline derivatives also play an important role as pesticides . These compounds can be used as herbicides and insecticides.
Mecanismo De Acción
Target of Action
2-(1H-pyrazol-1-yl)quinoxaline, also known as Quinoxaline, 2-(1H-pyrazol-1-yl)- or 2-pyrazol-1-ylquinoxaline, is a compound that has been found to have potential antimicrobial activity . The primary targets of this compound are pathogenic microorganisms such as Staphylococcus aureus, Escherichia coli, Penicillium citrinum, and Aspergillus niger .
Mode of Action
The interaction of 2-(1H-pyrazol-1-yl)quinoxaline with its targets results in substantial antimicrobial activity . The compound’s mode of action involves inhibiting the growth of these microorganisms, thereby preventing the spread of infections . .
Biochemical Pathways
2-(1H-pyrazol-1-yl)quinoxaline affects the biochemical pathways of the targeted microorganisms, leading to their growth inhibition . The compound’s impact on these pathways results in downstream effects that contribute to its antimicrobial activity.
Result of Action
The molecular and cellular effects of 2-(1H-pyrazol-1-yl)quinoxaline’s action primarily involve the inhibition of microbial growth . This results in the prevention of the spread of infections caused by the targeted microorganisms.
Direcciones Futuras
Quinoxalines have various biological activities and are widely used in chemistry, biomedicine, and the chemical industry . They have become a crucial component in drugs used to treat various health threats . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens . Therefore, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .
Propiedades
IUPAC Name |
2-pyrazol-1-ylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c1-2-5-10-9(4-1)12-8-11(14-10)15-7-3-6-13-15/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGYQWSEVWXOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-6-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B2628189.png)
![N-[(2-chlorophenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2628190.png)

![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2628192.png)
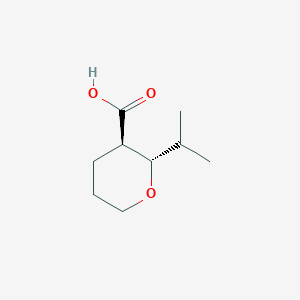
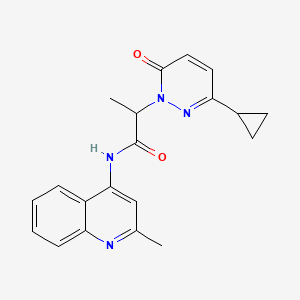
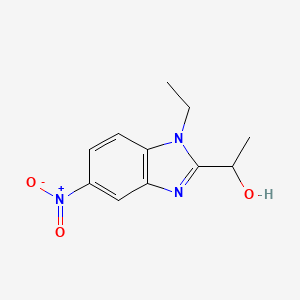
![2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2628198.png)

![9-Oxa-7,11-diazadispiro[3.0.35.34]undecan-10-one;hydrochloride](/img/structure/B2628200.png)
![5-Methyl-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2628201.png)
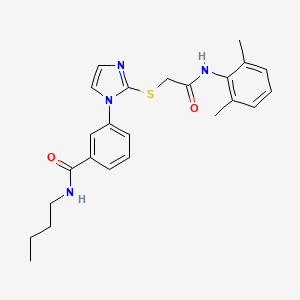
![6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile](/img/structure/B2628208.png)
![(2Z)-2-[(acetyloxy)imino]-N-(4-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2628209.png)